molecular formula C8H16N2O2 B13228399 N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide

N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide

Cat. No.: B13228399
M. Wt: 172.22 g/mol
InChI Key: GFQJMHATLPWKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of a hydroxypyrrolidine ring and a propanamide group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide typically involves the reaction of 3-hydroxypyrrolidine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Hydroxypyrrolidin-3-yl)methyl]propanamide is unique due to its specific combination of a hydroxypyrrolidine ring and a propanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

N-[(3-hydroxypyrrolidin-3-yl)methyl]propanamide

InChI

InChI=1S/C8H16N2O2/c1-2-7(11)10-6-8(12)3-4-9-5-8/h9,12H,2-6H2,1H3,(H,10,11)

InChI Key

GFQJMHATLPWKED-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCC1(CCNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.